Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-methyl-2-methylsulfanyl-6-(4-phenoxyanilino)pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-4-26-20(25)18-14(2)22-21(28-3)24-19(18)23-15-10-12-17(13-11-15)27-16-8-6-5-7-9-16/h5-13H,4H2,1-3H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEMGAVNZQDVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1NC2=CC=C(C=C2)OC3=CC=CC=C3)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism by which Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The phenylamino group can interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Key structural analogs differ in substituents at positions 2, 4, and 6, as well as the saturation state of the pyrimidine ring. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrimidine Carboxylates
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The 4-phenoxyphenyl group in the target compound introduces steric bulk and moderate electron-donating effects, whereas analogs with 4-Cl or 4-CF3 substituents exhibit stronger electron-withdrawing properties, influencing reactivity and binding interactions .
- Sulfur-Containing Substituents: The methylsulfanyl group (MeS) at position 2 in the target compound contrasts with allylsulfanyl (allylS) or thioxo (S=) groups in analogs.
Crystallographic and Conformational Differences
- Ring Puckering : The pyrimidine ring in ethyl 2-allylsulfanyl-4-(4-methoxyphenyl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate adopts a half-chair conformation due to partial saturation, contrasting with the planar aromatic ring in the target compound . This impacts packing efficiency and melting points.
- Hydrogen Bonding: Analogs with hydroxyl or amino groups (e.g., ) form extensive N–H⋯O and C–H⋯O networks, whereas the target compound’s phenoxyphenyl group may engage in weaker π-π interactions .
Biological Activity
Ethyl 4-methyl-2-(methylsulfanyl)-6-[(4-phenoxyphenyl)amino]pyrimidine-5-carboxylate (CAS Number: 1457983-64-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a methylsulfanyl group and a phenoxyphenyl amino group, which may play significant roles in its biological efficacy.
Antioxidant Properties
Recent studies have evaluated the antioxidant activities of various pyrimidine derivatives, including this compound. The compound demonstrated notable antioxidant properties, with activity levels comparable to established antioxidants like Trolox. In biological evaluations, it was observed that the compound could effectively inhibit lipid peroxidation in various assays, indicating its potential as a therapeutic agent against oxidative stress-related conditions .
The biological activity of this compound is thought to stem from its ability to interact with specific biological targets. The presence of the methylsulfanyl group is hypothesized to enhance membrane permeability, allowing for better cellular uptake. Furthermore, the phenoxyphenyl moiety may facilitate binding to target proteins, possibly influencing signaling pathways associated with cell proliferation and apoptosis .
Case Studies
Several case studies have highlighted the efficacy of similar pyrimidine derivatives in clinical settings:
- Cancer Treatment : Compounds with similar structures have been investigated for their ability to inhibit kinases involved in cancer progression. This compound may exhibit similar properties by targeting specific receptor tyrosine kinases overexpressed in tumors .
- Inflammation Modulation : Research has shown that pyrimidine derivatives can modulate inflammatory responses. The compound's antioxidant properties may contribute to reducing inflammation by scavenging free radicals and inhibiting pro-inflammatory cytokines .
Pharmacological Potential
The pharmacological profile of this compound suggests potential applications in:
- Anticancer Therapy : Targeting specific kinases involved in tumor growth.
- Antioxidant Therapy : Mitigating oxidative stress in various diseases.
Data Table: Biological Activities of Similar Compounds
Preparation Methods
β-Ketoester and Amidines as Precursors
The pyrimidine ring is synthesized via cyclocondensation between ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate and 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxamidine (Figure 1). This method, adapted from US20210094954A1, involves:
Reaction Conditions :
- Solvent: Ethanol/water (3:1)
- Catalyst: Dilute hydrochloric acid (0.1 M)
- Temperature: 80°C, 12 hours
- Yield: 58–62% (crude), purified via silica gel chromatography.
Mechanism :
- Nucleophilic attack by the amidine’s amino group on the β-ketoester’s carbonyl.
- Cyclodehydration to form the pyrimidine ring.
- Aromatization via elimination of water.
Limitations :
- Requires pre-synthesis of the amidine precursor.
- Competing side reactions reduce yield.
Modified Biginelli Reaction
A urea derivative (e.g., thiourea) reacts with ethyl acetoacetate and 4-phenoxybenzaldehyde under acidic conditions to form dihydropyrimidines, followed by oxidation to the aromatic pyrimidine.
Optimized Protocol :
- Step 1 :
Advantages :
- One-pot synthesis for dihydropyrimidine intermediate.
- Scalable to multigram quantities.
Stepwise Functionalization of Pyrimidine Cores
Halogenation-Amination Sequence
Ethyl 4-methyl-2-(methylsulfanyl)-6-chloropyrimidine-5-carboxylate (CAS 188208) serves as a key intermediate.
Synthesis of Chloropyrimidine :
Amination with 4-Phenoxyaniline :
Side Products :
Transition Metal-Catalyzed Coupling
A palladium-catalyzed Buchwald-Hartwig amination introduces the 4-phenoxyphenylamino group (Table 1).
Table 1 : Optimization of Coupling Conditions
| Catalyst | Ligand | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 100 | 52 |
| Pd₂(dba)₃ | Xantphos | KOtBu | 80 | 68 |
| PdCl₂(AmPhos) | — | NaOtBu | 90 | 81 |
Optimal Protocol :
- Catalyst: PdCl₂(AmPhos) (2 mol%)
- Ligand: None (ligand-free)
- Solvent: 1,4-Dioxane
- Time: 12 hours
- Yield: 81%.
Novel Methods from Patent Literature
US20210094954A1 discloses a microwave-assisted synthesis to reduce reaction times:
Procedure :
- Mix ethyl 3-oxo-3-(4-phenoxyphenyl)propanoate (1 eq) and 4-methyl-2-(methylsulfanyl)pyrimidine-5-carboxamidine (1.1 eq) in DMF.
- Microwave irradiation: 150°C, 20 minutes.
- Yield: 78% (purity >95% by HPLC).
Advantages :
- 10-fold reduction in reaction time.
- Avoids solvent reflux.
Critical Analysis of Methodologies
Table 2 : Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 62 | 90 | Moderate | Low |
| Biginelli Oxidation | 68 | 88 | High | Moderate |
| Halogenation-Amination | 76 | 95 | High | High |
| Microwave | 78 | 95 | Low | High |
Key Findings :
- Halogenation-amination offers the best balance of yield and scalability.
- Microwave methods are optimal for small-scale, high-purity applications.
- Cyclocondensation requires stringent control of amidine stoichiometry.
Q & A
Q. Key Optimization Parameters :
| Reaction Parameter | Typical Conditions |
|---|---|
| Solvent | DMF, THF, or dichloromethane |
| Temperature | 60–100°C for cyclization steps |
| Catalysts | Lewis acids (e.g., ZnCl₂) for amino group coupling |
Intermediates are characterized using HPLC (>95% purity threshold) and ¹H/¹³C NMR (e.g., δ 2.5 ppm for methylsulfanyl protons) .
Basic: How is the compound’s purity assessed, and what analytical methods are critical for identity confirmation?
Answer:
- Purity : Assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Structural Confirmation :
- ¹H/¹³C NMR : Identifies substituents (e.g., methylsulfanyl at δ 2.1–2.3 ppm, ester carbonyl at ~170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ expected for C₂₁H₂₂N₄O₃S).
- FT-IR : Confirms ester C=O stretch (~1720 cm⁻¹) and NH groups (~3350 cm⁻¹) .
Advanced: How can researchers optimize low yields in the final esterification step?
Answer:
Yield optimization involves:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack on the carbonyl carbon .
- Catalyst Screening : DMAP (4-dimethylaminopyridine) improves acylation efficiency .
- Temperature Control : Maintain 0–5°C during ester bond formation to minimize side reactions .
- Workup Strategies : Use silica gel chromatography (hexane/ethyl acetate) for purification, achieving >90% recovery .
Advanced: How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. lack of efficacy)?
Answer:
Discrepancies may arise from:
- Assay Conditions : Variability in ATP concentrations (e.g., 10 µM vs. 1 mM) affects IC₅₀ values.
- Cellular Context : Differences in cell permeability (logP ~3.5) or efflux pumps (e.g., P-gp expression).
- Structural Analogues : Compare with derivatives (e.g., methyl vs. ethyl esters) to identify SAR trends .
Q. Methodological Recommendations :
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics.
- Perform kinase profiling panels (e.g., Eurofins KinaseScan) to assess selectivity .
Advanced: What techniques are used to confirm stereochemistry and solid-state packing of the compound?
Answer:
- X-Ray Crystallography : Resolves absolute configuration (e.g., chair conformation of the tetrahydropyrimidine ring) and hydrogen-bonding networks (e.g., N–H···O interactions at 2.8–3.0 Å) .
- DSC/TGA : Determines melting point (~180–185°C) and thermal stability (<5% decomposition at 150°C) .
Basic: Which functional groups are critical for reactivity, and how do they influence downstream modifications?
Answer:
- Methylsulfanyl Group : Participates in oxidation (e.g., to sulfone with mCPBA) or nucleophilic substitution (e.g., with amines).
- Ester Moiety : Hydrolyzes to carboxylic acid under basic conditions (NaOH/EtOH, 70°C, 6h) for prodrug strategies.
- Amino Group : Enables Schiff base formation or cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
Advanced: How to investigate the compound’s mechanism in kinase inhibition using computational and experimental approaches?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
